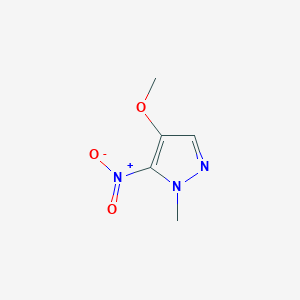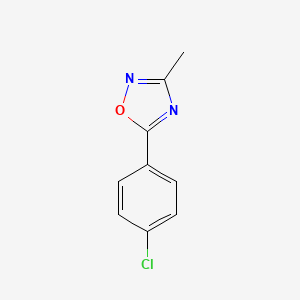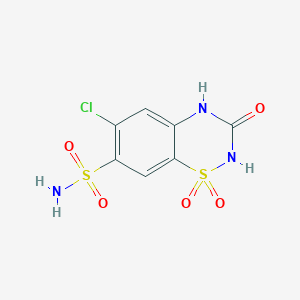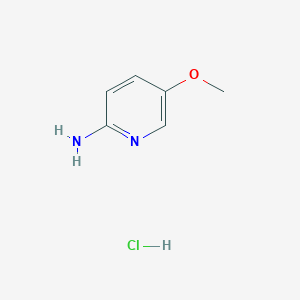
bis(4-(trifluoromethyl)phenyl)sulfane
Descripción general
Descripción
Bis(4-(trifluoromethyl)phenyl)sulfane: is an organosulfur compound characterized by the presence of two 4-(trifluoromethyl)phenyl groups attached to a sulfur atom. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl groups. These groups are known for their electron-withdrawing effects, which can significantly alter the reactivity and stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-(trifluoromethyl)phenyl)sulfane typically involves the reaction of 4-(trifluoromethyl)benzenethiol with appropriate reagents. One common method includes the use of sodium hydride (NaH) in anhydrous acetonitrile (MeCN) under an inert atmosphere, followed by the addition of an alkyl bromide . This reaction proceeds at room temperature and results in the formation of the desired sulfane compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Bis(4-(trifluoromethyl)phenyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Substitution: Nucleophiles such as thiolates or amines can be used under mild conditions to achieve substitution at the sulfur atom.
Major Products:
Oxidation: The major products are sulfoxides and sulfones.
Substitution: Depending on the nucleophile, the products can vary, but typically include substituted sulfides.
Aplicaciones Científicas De Investigación
Chemistry: Bis(4-(trifluoromethyl)phenyl)sulfane is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . Its unique reactivity due to the trifluoromethyl groups makes it valuable in creating complex molecules.
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities. The trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as increased thermal stability and resistance to degradation .
Mecanismo De Acción
The mechanism of action of bis(4-(trifluoromethyl)phenyl)sulfane involves its interaction with various molecular targets. The trifluoromethyl groups can influence the compound’s binding affinity to enzymes and receptors, thereby modulating its biological activity . The electron-withdrawing nature of the trifluoromethyl groups can also affect the compound’s reactivity, making it a versatile intermediate in chemical reactions.
Comparación Con Compuestos Similares
- Trifluoromethyl phenyl sulfone
- 4-(Trifluoromethyl)benzenesulfonyl chloride
Comparison: Bis(4-(trifluoromethyl)phenyl)sulfane is unique due to the presence of two trifluoromethyl groups, which significantly enhance its electron-withdrawing properties compared to similar compounds with only one trifluoromethyl group . This makes it more reactive in certain chemical reactions and potentially more effective in its applications.
Propiedades
IUPAC Name |
1-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]sulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6S/c15-13(16,17)9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)14(18,19)20/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQSDGUQZODCKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)SC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509575 | |
| Record name | 1,1'-Sulfanediylbis[4-(trifluoromethyl)benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90141-51-8 | |
| Record name | 1,1'-Sulfanediylbis[4-(trifluoromethyl)benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Azaspiro[4.5]decan-4-one](/img/structure/B3058492.png)







